N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide

Physicochemical profiling Drug-likeness prediction Solubility optimization

N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide is a heterocyclic amide built on the 2-aminothiophene-3-carbonitrile scaffold, a privileged chemotype recognized for its ability to engage glucagon receptors, bacterial MurF ligase, and kinase targets. The compound carries a 3,4-dimethoxybenzamide fragment, a substitution pattern frequently encountered in bioactive small molecules.

Molecular Formula C14H12N2O3S
Molecular Weight 288.32
CAS No. 897615-87-1
Cat. No. B2614960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide
CAS897615-87-1
Molecular FormulaC14H12N2O3S
Molecular Weight288.32
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C#N)OC
InChIInChI=1S/C14H12N2O3S/c1-18-11-4-3-9(7-12(11)19-2)13(17)16-14-10(8-15)5-6-20-14/h3-7H,1-2H3,(H,16,17)
InChIKeyGVGCICSZNNOBAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyanothiophen-2-yl)-3,4-dimethoxybenzamide (CAS 897615-87-1): Core Structural Identity for Rational Procurement


N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide is a heterocyclic amide built on the 2-aminothiophene-3-carbonitrile scaffold, a privileged chemotype recognized for its ability to engage glucagon receptors, bacterial MurF ligase, and kinase targets [1][2]. The compound carries a 3,4-dimethoxybenzamide fragment, a substitution pattern frequently encountered in bioactive small molecules [3]. Its molecular formula is C14H12N2O3S (MW 288.32 g·mol⁻¹), and it is supplied primarily as a research intermediate for medicinal-chemistry campaigns and focused-library synthesis.

Why Simple Benzamide or Cyanothiophene Analogs Cannot Replace N-(3-Cyanothiophen-2-yl)-3,4-dimethoxybenzamide


In-class compounds that share only the cyanothiophene or only the dimethoxybenzamide moiety cannot be freely interchanged because the two substructures cooperatively influence target engagement, physicochemical properties, and metabolic stability. The 3-position cyano group on the thiophene ring is essential for inhibitory activity against specific enzymatic targets [1], while the regioisomeric arrangement of the two methoxy groups (3,4- vs. 2,3- or 2,5-) alters electron density distribution and steric complementarity with protein binding pockets [2]. Substituting the 3,4-dimethoxybenzamide with an unsubstituted benzamide eliminates key hydrogen-bond acceptor sites and increases lipophilicity (ΔlogP ~0.5), potentially compromising both solubility and target affinity. These structural differences preclude simple one-to-one replacement without re-validating the biological or synthetic outcome.

Quantitative Differentiation Evidence for N-(3-Cyanothiophen-2-yl)-3,4-dimethoxybenzamide Versus Closest Analogs


LogP and Topological Polar Surface Area Differentiate 3,4-Dimethoxy from Unsubstituted Benzamide

The 3,4-dimethoxy substitution increases both lipophilicity and polar surface area relative to the unsubstituted N-(3-cyanothiophen-2-yl)benzamide. Using consensus QSPR predictions (ChemSpider/PubChem), the 3,4-dimethoxy analog exhibits a logP of ~2.5 and a TPSA of ~97 Ų, compared with logP ~2.0 and TPSA ~65 Ų for the parent benzamide [1]. The simultaneous increase in both descriptors is unusual and suggests improved membrane permeability without sacrificing hydrogen-bond capacity, a profile that cannot be achieved with halogen or simple alkyl substituents.

Physicochemical profiling Drug-likeness prediction Solubility optimization

Critical Role of the 3-Cyano Substituent for Biological Target Engagement

The cyano group at the thiophene 3-position is critical for inhibitory activity, as demonstrated by the loss of function upon its removal or replacement in structurally related cyanothiophene inhibitors [1][2]. In glucagon receptor antagonist patents, 3-cyanothiophene acetamides with various benzamide substituents consistently deliver IC50 values below 10 µM, whereas the corresponding non-cyanated thiophene analogs are inactive in the functional cAMP assay [3]. While direct IC50 data for the specific 3,4-dimethoxybenzamide derivative are not available in peer-reviewed literature, the presence of the 3-cyano group places the compound within the active chemotype space, distinguishing it from non-cyanated thiophene benzamides that lack this pharmacophoric element.

Enzyme inhibition Glucagon receptor antagonism Structure-activity relationship

Regioisomeric Methoxy Group Positioning Modulates Molecular Recognition

The 3,4-dimethoxy pattern distinguishes this compound from its 2,3-dimethoxy (CAS 896011-73-7) and 2,5-dimethoxy (CAS 955834-80-7) regioisomers. In related N-(thiophen-2-yl) benzamide series, disubstitution on the phenyl ring was shown to enhance BRAF V600E inhibitory potency, with the substitution position critically influencing IC50 values [1]. The 3,4-dimethoxy arrangement presents a different electrostatic surface and hydrogen-bond acceptor geometry compared to the 2,3- or 2,5- isomers, which can lead to divergent binding modes in kinase ATP pockets and other target sites. No head-to-head biological comparison of the three regioisomers has been published, but the spatial orientation of the two methoxy oxygens directly affects complementarity with hinge-region residues in kinase targets.

Regioisomer comparison Molecular recognition Kinase inhibitor design

Absence of Potentially Labile Substituents Confers Synthetic Tractability

Unlike halogenated cyanothiophene benzamides (e.g., 4-bromo-N-(3-cyanothiophen-2-yl)benzamide or 3-chloro-N-(3-cyanothiophen-2-yl)benzamide), the 3,4-dimethoxy derivative lacks aryl halides that can undergo unwanted cross-coupling or nucleophilic aromatic substitution under standard reaction conditions [1]. The methoxy groups are stable toward palladium-catalyzed reactions, strong bases (e.g., LDA, NaH), and reductive conditions (NaBH4, LiAlH4), whereas bromo- or chloro-substituted analogs require protection/deprotection strategies or impose constraints on downstream chemistry. This stability profile makes the 3,4-dimethoxy compound a more versatile building block for parallel synthesis and late-stage functionalization.

Chemical stability Synthetic intermediate Reaction compatibility

Procurement-Driven Application Scenarios for N-(3-Cyanothiophen-2-yl)-3,4-dimethoxybenzamide


Focused Kinase Inhibitor Library Synthesis

The compound serves as a versatile building block for constructing N-(thiophen-2-yl) benzamide libraries targeting kinases such as BRAF V600E [1]. Its 3,4-dimethoxy substitution provides hydrogen-bond acceptor capacity complementary to kinase hinge regions, while the 3-cyano group can engage in polar interactions within the ATP-binding pocket. Library designers can use this scaffold to explore substitution effects at the benzamide ring without introducing labile halogens, thereby simplifying purification and improving hit-to-lead progression rates.

Glucagon Receptor Antagonist Lead Optimization

Given that the 3-cyanothiophene core is a validated glucagon receptor antagonist pharmacophore with IC50 values below 10 µM for multiple patent examples [1], this compound provides a starting point for exploring the impact of methoxy substitution on metabolic stability and oral bioavailability. The 3,4-dimethoxy motif may modulate CYP450-mediated oxidation compared to unsubstituted or mono-methoxy analogs, an effect that can be systematically investigated using this compound as a reference.

Antibacterial MurF Inhibitor Development

Cyanothiophene-based MurF inhibitors have demonstrated micro- to nanomolar potency against Streptococcus pneumoniae and Escherichia coli MurF enzymes [1]. The absence of a human MurF counterpart makes this an attractive antibacterial target. The 3,4-dimethoxybenzamide derivative can be incorporated into second-generation inhibitor series, where its increased polarity (TPSA ~97 Ų) relative to first-generation compounds may improve solubility and reduce off-target binding, addressing key limitations identified in earlier cyanothiophene MurF inhibitor campaigns.

Analytical Reference Standard and Method Development

For laboratories developing HPLC, LC-MS, or qNMR methods for cyanothiophene benzamide derivatives, this compound offers a well-defined chromatographic profile distinct from its regioisomers. The 3,4-dimethoxy substitution pattern produces characteristic UV absorbance (~280 nm) and mass fragmentation patterns that can serve as system suitability markers in quality-control workflows, particularly when distinguishing between dimethoxy positional isomers in reaction monitoring or purity assessment [1].

Quote Request

Request a Quote for N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.